molecular formula C26H25Cl2N3O3 B606854 CX-6258 HCl CAS No. 1353859-00-3

CX-6258 HCl

Cat. No. B606854
CAS RN: 1353859-00-3
M. Wt: 498.4
InChI Key: YYIMMVXTWBIEAG-YHLMHSEJSA-N
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Description

CX-6258 HCl is a potent, orally efficacious pan-Pim kinase inhibitor with IC50 of 5 nM, 25 nM, and 16 nM for Pim1, Pim2, and Pim3, respectively . It controls the biological activity of PIM-Kinase .


Synthesis Analysis

The target tracer [(11)C]CX-6258 was prepared from N-desmethyl-CX-6258 (5) with [(11)C]CH3OTf under basic condition (2N NaOH) through N-[(11)C]methylation and isolated by HPLC combined with solid-phase extraction (SPE) in 40-50% radiochemical yield based on [(11)C]CO2 and decay corrected to end of bombardment (EOB) with 370-1110GBq/μmol specific activity at EOB .


Molecular Structure Analysis

The molecular structure of CX-6258 HCl can be found in various databases such as PubChem .


Chemical Reactions Analysis

Structure-activity relationship analysis in a series of 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amides identified compound 13, a pan-Pim kinases inhibitor with excellent biochemical potency and kinase selectivity . The compound exhibited in vitro synergy with chemotherapeutics .


Physical And Chemical Properties Analysis

The molecular weight of CX-6258 HCl is 498.4 g/mol . It is soluble in DMSO and water .

Scientific Research Applications

Pim Kinases Inhibitor

CX-6258 HCl is a potent, selective, and orally efficacious pan-Pim kinases inhibitor . Pim kinases (Provirus Integration site for Moloney murine leukemia virus) are a family of serine/threonine kinases that regulate cell survival . This family of kinases is composed of three different isoforms (Pim-1, Pim-2, and Pim-3) that share 60–70% sequence identity in their kinase domains .

Synergy with Chemotherapeutics

CX-6258 HCl exhibits in vitro synergy with chemotherapeutics . Combinations of CX-6258 HCl with doxorubicin and paclitaxel produced synergistic cell killing, supporting the role of Pim kinases in modulating the chemosensitivity of cancer cells .

Antiproliferative Activity

CX-6258 HCl shows antiproliferative activity against a panel of human cancer cell lines . It is most sensitive to acute leukemia cell lines .

Inhibition of Apoptosis

Pim kinases, which CX-6258 HCl inhibits, are known to suppress apoptosis by the direct phosphorylation and inhibition of pro-apoptotic Bcl-2 antagonist of cell death (BAD) .

Overexpression in Tumors

Overexpression of Pim kinases has been reported in leukemia and lymphoma tumors . They were also found to be overexpressed in solid tumors, including pancreatic cancer and prostate cancer .

Phosphorylation & Dephosphorylation Applications

The PIM-Kinase Inhibitor X, CX-6258 controls the biological activity of PIM-Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .

Safety And Hazards

CX-6258 HCl is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

CX-6258 HCl is a potential molecular inhibitor to sensitize the antitumor effects of osimertinib through the inhibiting of the phosphorylation of STAT3 in NSCLC .

properties

IUPAC Name

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H/b22-16+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIMMVXTWBIEAG-YHLMHSEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CX-6258 HCl

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